Glycyl-L-glutamic acid
Overview
Description
Glycyl-L-glutamic acid, also known as Gly-Glu, is an amino acid derivative that has been studied extensively for its potential applications in medical and biochemical research. Gly-Glu is a non-proteinogenic amino acid, meaning it is not a part of the 20 naturally occurring amino acids that are used to build proteins in the body. It is synthesized from L-glutamic acid and glycine, and is an important component of many biochemical processes.
Scientific Research Applications
Neurotransmitter Role and Regulation
- Glutamate Transporters : Glycyl-L-glutamic acid, as part of the glutamate family, plays a role in neurotransmission in the central nervous system. The regulation of high-affinity glutamate transporters is crucial for terminating glutamatergic transmission and clearing neurotoxic glutamate concentrations. This process is influenced by several conditions and compounds, including ischemia, dopamine, and nitric oxide (Gegelashvili & Schousboe, 1997).
Medical and Health Applications
- Intravenous Supply Development : Glycyl-L-glutamine, a derivative of this compound, is used in parenteral nutrition. Its stability in aqueous solutions and perfect utilization after enzymatic hydrolysis makes it suitable for medical applications (Langer, 1996).
- Neuroprotective Agent : Certain macrocyclic analogues of this compound, such as glycyl-L-prolyl-L-glutamic acid (GPE), have shown neuroprotective properties, with potential applications in treating neurodegenerative diseases (Harris & Brimble, 2006).
Industrial and Technological Uses
- l-Glutamate Overproduction in Industry : l-Glutamic acid, a family member of this compound, is industrially significant for flavor enhancement in food. Its overproduction using Corynebacterium glutamicum has been optimized through metabolic engineering (Yasueda, 2014).
- Energy and Thermal Stability Applications : Glycyl-L-glutamine, a dipeptide derivative of this compound, has been used to enhance the thermal stability and electrochemical performance in the context of all-vanadium redox flow batteries (Liang et al., 2013).
Other Research Findings
- Neurotrophic Actions : Glycyl-L-glutamine and related compounds like this compound have demonstrated neurotrophic actions in specific conditions like maintaining enzyme levels in denervated superior cervical ganglion of cats (Koelle, Sanville, & Thampi, 1987).
- Lymphocyte Proliferation in AIDS Patients : Glycyl-glutamine has been found to improve lymphocyte proliferation in AIDS patients, indicating its potential therapeutic role in enhancing immunity (Köhler et al., 2000).
Mechanism of Action
Target of Action
Glycyl-L-glutamic acid primarily targets Acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . It acts as a neurotrophic factor in vivo, maintaining the content and activity of AChE .
Mode of Action
Instead, it may prevent preganglionic neuronal degeneration . This suggests that this compound’s interaction with its targets results in the preservation of neuronal structures and functions.
Biochemical Pathways
This compound is involved in the gamma-glutamyl cycle, a crucial biochemical pathway for maintaining cellular redox homeostasis . This cycle regulates the cellular levels of glutathione, an antioxidant molecule . The gamma-glutamyl group of glutathione is cleaved to give cysteinylglycine, and the released gamma-glutamyl group can be transferred to water or to amino acids or short peptides .
Pharmacokinetics
The molecular weight of this compound is 2041806 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the maintenance of AChE content and activity . This could potentially lead to the preservation of neuronal structures and functions, thereby preventing neuronal degeneration .
Future Directions
Biochemical Analysis
Biochemical Properties
Glycyl-L-glutamic acid is known to be a neurotrophic factor (NF) in vivo, maintaining the content and activity of Acetylcholinesterase (AChE) . It does not directly act on AChE synthesis but may prevent the degeneration of preganglionic neurons .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It plays a crucial role in maintaining the activity of AChE, an enzyme essential for neurotransmission . By preserving AChE levels, this compound indirectly influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its interaction with AChE. While it does not directly influence AChE synthesis, it helps maintain AChE levels and activity, thereby indirectly affecting various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that this compound plays a consistent role in maintaining AChE levels, suggesting its effects are stable over time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to play a role in the metabolism of glutamine
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFJWDNGDZAYNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycyl-Glutamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028840 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7412-78-4 | |
Record name | NSC203441 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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